6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate
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Overview
Description
6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between two nitrogen atoms and a tert-butyl group, which contributes to its distinct chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate typically involves the reaction of tert-butylamine with a suitable diester precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as column chromatography or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The spirocyclic structure and functional groups of the compound play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with different functional groups.
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with a single carboxylate group.
2,6-Diazaspiro[3.4]octane, N2-BOC protected: A protected form of the spirocyclic compound used in various synthetic applications
Uniqueness
6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate is unique due to its dual carboxylate groups and the presence of a tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
6-O-tert-butyl 8-O-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9(10(16)18-4)13(8-15)6-14-7-13/h9,14H,5-8H2,1-4H3 |
InChI Key |
VXBZECSPOSQWCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)C(=O)OC |
Origin of Product |
United States |
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